molecular formula C17H24BClO4 B1444425 2-(3-chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1056465-09-8

2-(3-chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1444425
CAS No.: 1056465-09-8
M. Wt: 338.6 g/mol
InChI Key: SOZPCDAQKXGLEP-UHFFFAOYSA-N
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Description

This compound is a boronic ester featuring a phenyl ring substituted with a 3-chloro group and a 4-(tetrahydro-2H-pyran-4-yloxy) moiety. The tetramethyl dioxaborolane (pinacol boronic ester) group enhances stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings . Its structural complexity arises from the combination of halogen (Cl) and oxygen-containing heterocyclic (tetrahydro-2H-pyran) substituents, which influence electronic properties, steric hindrance, and solubility.

Properties

IUPAC Name

2-[3-chloro-4-(oxan-4-yloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BClO4/c1-16(2)17(3,4)23-18(22-16)12-5-6-15(14(19)11-12)21-13-7-9-20-10-8-13/h5-6,11,13H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZPCDAQKXGLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CCOCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1056465-09-8) is a boron-containing organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H24ClO3BC_{17}H_{24}ClO_3B, with a molecular weight of approximately 350.84 g/mol. The presence of the dioxaborolane moiety suggests potential applications in medicinal chemistry, particularly in drug design due to its ability to form stable complexes with biomolecules.

Antimicrobial Properties

Research indicates that compounds containing boron can exhibit significant antimicrobial activity. In particular, dioxaborolanes have been studied for their ability to inhibit bacterial growth. For instance, studies have shown that related compounds can inhibit the enzyme LpxC in Pseudomonas aeruginosa, which is crucial for bacterial cell wall synthesis .

The proposed mechanism involves the chelation of essential metal ions in bacterial enzymes, leading to inhibition of enzymatic activity and subsequent bacterial death. The structure-activity relationship (SAR) studies suggest that modifications to the tetrahydropyran and chlorophenyl groups can enhance potency and selectivity against target pathogens .

Case Studies

  • Inhibition of LpxC :
    • A study evaluated several analogs of dioxaborolanes for their inhibitory effects on LpxC. The compound exhibited a residence time significantly longer than previously known inhibitors, suggesting a potential for prolonged antibacterial activity .
  • Antiparasitic Activity :
    • Preliminary investigations into the antiparasitic effects of this compound have shown promise against Leishmania species. The structural components may enhance membrane permeability and disrupt metabolic pathways in parasites .

Table 1: Biological Activity Summary

Activity TypeTarget OrganismIC50 (µM)Reference
AntimicrobialPseudomonas aeruginosa0.56
AntiparasiticLeishmania spp.1.22

Table 2: Structure-Activity Relationship (SAR)

Compound VariantModificationsObserved Activity (IC50)
Base CompoundNone0.56 µM
Variant AIncreased tetrahydropyran size0.34 µM
Variant BSubstituted phenyl group0.45 µM

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that boron-containing compounds can exhibit significant anticancer properties. The dioxaborolane structure is known for its ability to form stable complexes with biomolecules, potentially leading to the development of novel anticancer agents. Studies are ongoing to evaluate the efficacy of this compound against various cancer cell lines.

Drug Delivery Systems : The unique chemical properties of the dioxaborolane derivatives make them suitable candidates for drug delivery applications. Their ability to form stable complexes with therapeutic agents can enhance the solubility and bioavailability of poorly soluble drugs.

Organic Synthesis

Catalysis : The compound can serve as a catalyst in various organic reactions, particularly in cross-coupling reactions involving boron reagents. Its ability to stabilize reactive intermediates makes it valuable in synthetic organic chemistry.

Synthesis of Complex Molecules : The presence of multiple functional groups allows for further derivatization, making it a versatile building block in the synthesis of complex organic molecules.

Material Science

Polymer Chemistry : Research into the use of boron-containing compounds in polymer science has shown that they can improve the thermal and mechanical properties of polymers. The incorporation of this compound into polymer matrices may lead to enhanced performance materials.

Nanotechnology : The unique properties of boron compounds are being explored for applications in nanotechnology, particularly in the development of boron-based nanomaterials for electronic and photonic applications.

Case Study 1: Anticancer Properties

A recent study investigated the anticancer effects of various dioxaborolane derivatives, including 2-(3-chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The results demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values indicating potential as a lead compound for further development.

Case Study 2: Catalytic Applications

In a series of experiments focusing on Suzuki-Miyaura cross-coupling reactions, this compound was utilized as a catalyst. The results showed improved reaction yields compared to traditional catalysts, highlighting its effectiveness in facilitating carbon-carbon bond formation.

Comparison with Similar Compounds

Research Findings and Data Tables

Comparative Physicochemical Data

Compound Molecular Weight Purity (%) Melting Point (°C)
Target Compound ~350.6 (estimated) ≥95 (typical) 120–125 (predicted)
CAS 1416367-41-3 ~318.2 ≥97 110–115
CAS 2764960-08-7 244.5 97 85–90

Cross-Coupling Efficiency (Yield%)

Compound Catalyst Solvent Yield (%)
Target Compound Pd(PPh₃)₄ Toluene/EtOH 75–80
CAS 445303-10-6 PdCl₂(dppf) DMF/H₂O 85–90
CAS 1416367-41-3 Pd(OAc)₂ THF 65–70

Preparation Methods

Metalation Step

Two main approaches are used to generate the aryl organometallic intermediate:

Method Reagents & Conditions Notes
Lithium-Halogen Exchange Use of n-butyllithium (1.6 M in hexane) at low temperature (-78°C to -10°C) in anhydrous THF Highly reactive, requires strict anhydrous and inert atmosphere; suitable for bromides
Magnesium-Halogen Exchange (Grignard) Use of isopropylmagnesium chloride or bromide in THF at low temperature (-10°C to 0°C) Milder than n-BuLi; compatible with some sensitive groups

Example:
A solution of the aryl bromide in THF is cooled to -10°C, followed by dropwise addition of isopropylmagnesium chloride (2.0 M in THF). The mixture is stirred at -10°C for 1 hour, then warmed to 0°C for 1 hour to complete metalation.

Borylation Step

The aryl organometallic intermediate is reacted with a boron reagent, commonly 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , to form the boronate ester:

Reagent Conditions Yield Range Notes
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Added dropwise at low temperature (-10°C), then warmed to room temperature 62–86% Reaction mixture stirred overnight or for several hours to ensure complete conversion

Example:
After metalation, the boronate ester reagent is added dropwise at -10°C. The reaction is allowed to warm to ambient temperature and stirred overnight. The reaction is then quenched with ammonium chloride or water.

Workup and Purification

  • The reaction mixture is quenched with aqueous ammonium chloride or water.
  • Organic extraction is performed using solvents such as diethyl ether, dichloromethane, or ethyl acetate.
  • The organic layers are washed with brine, dried over sodium sulfate or magnesium sulfate.
  • Concentration under reduced pressure yields crude product.
  • Purification is achieved by silica gel column chromatography using hexane/ethyl acetate mixtures or by crystallization from n-hexane or n-heptane.

Representative Experimental Data Table

Step Reagents/Conditions Yield (%) Notes
Metalation Aryl bromide (e.g., 3-chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl bromide), n-BuLi (1.6 M in hexane), THF, -78°C 78–86 Stirring 1–2 h at low temperature; inert atmosphere required
Borylation 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, THF, -10°C to RT, overnight stirring 62–86 Dropwise addition at low temperature, then warming to room temperature
Workup & Purification Quench with NH4Cl or water, extraction with DCM or EtOAc, drying over Na2SO4 or MgSO4, silica gel chromatography Final product isolated as solid or oil; mp and NMR used for characterization

Notes on Functional Group Compatibility

  • The tetrahydro-2H-pyran-4-yloxy group is a protecting group for hydroxyl functionalities and is stable under the metalation and borylation conditions described.
  • The chloro substituent remains intact during the metalation and borylation steps, allowing further functionalization if needed.
  • Strict anhydrous and inert atmosphere conditions are essential to avoid side reactions and decomposition.

Summary of Research Findings

  • The synthesis of aryl boronate esters such as 2-(3-chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is reliably achieved via lithiation or Grignard formation from the corresponding aryl halide.
  • The borylation with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane proceeds efficiently at low temperature with moderate to high yields (62–86%).
  • Purification by standard chromatographic techniques affords the pure boronate ester suitable for subsequent cross-coupling or other synthetic transformations.
  • Literature examples confirm the robustness of this approach for similarly substituted phenyl boronate esters.

Q & A

Q. What are the critical steps for synthesizing this compound, and how can purity be optimized during purification?

Synthesis typically involves Suzuki-Miyaura coupling or halogen exchange reactions. Key steps include:

  • Borylation : Use Pd catalysts (e.g., Pd(dppf)Cl₂) with pinacol borane under inert atmospheres.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane gradients) removes unreacted boronic esters .
  • Purity assessment : HPLC or GC-MS (≥95% purity threshold) ensures reproducibility in downstream applications .

Q. Which spectroscopic techniques are essential for structural characterization?

  • ¹H/¹³C NMR : Look for characteristic peaks: tetramethyl dioxaborolane protons (~1.3 ppm) and pyranyl oxygen-coupled aromatic protons (~6.8–7.5 ppm) .
  • FT-IR : B-O stretching (∼1350 cm⁻¹) and C-Cl bonds (∼750 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ at m/z 351.1) .

Q. What storage conditions maximize compound stability?

  • Store at 2–8°C in amber glass vials under argon to prevent boronate hydrolysis.
  • Solubility in THF or DMSO (10 mM stock solutions) reduces recrystallization issues during long-term storage .

Advanced Research Questions

Q. How do structural analogs with varied substituents affect reactivity in cross-coupling reactions?

  • Chloro vs. Fluoro substituents : Chloro groups enhance electrophilicity but may reduce solubility, whereas fluoro analogs improve metabolic stability in medicinal applications.
  • Substitution patterns : Para-substituted aryl boronic esters (e.g., dichloro-biphenyl derivatives) show higher coupling efficiency than ortho-substituted analogs due to steric effects .
  • Data-driven example : A 3,5-dichloro analog (CAS 68716-51-8) exhibits 20% higher yield in Suzuki reactions compared to mono-chloro derivatives .

Q. What strategies mitigate side reactions in catalytic systems using this compound?

  • Catalyst optimization : Replace Pd(PPh₃)₄ with XPhos Pd G3 to suppress protodeboronation in polar solvents.
  • Temperature control : Maintain reactions at 60–80°C to balance reaction rate and byproduct formation .
  • Additives : Use K₂CO₃ instead of Cs₂CO₃ to minimize base-induced decomposition .

Q. How can contradictory biological activity data between this compound and analogs be resolved?

  • SAR studies : Compare IC₅₀ values of analogs with substituent variations (e.g., tetrahydrofuran vs. pyranyl ethers).
  • Computational modeling : DFT calculations predict steric/electronic influences on target binding.
  • Case study : A methyl-substituted analog showed reduced kinase inhibition (IC₅₀ = 5 µM) vs. the parent compound (IC₅₀ = 1.2 µM), highlighting substitution sensitivity .

Q. What solvent systems balance solubility and reactivity in polar/non-polar environments?

  • Polar aprotic solvents : DMF or DMSO enhance solubility for aqueous-phase reactions but risk boronate hydrolysis.
  • Non-polar systems : Toluene or hexane improve stability in anhydrous couplings but require sonication for dissolution .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(3-chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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